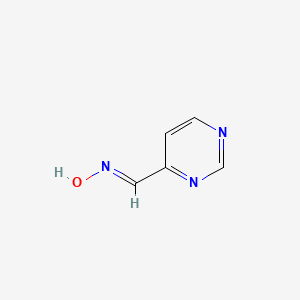

Pyrimidine-4-carbaldehyde oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimidine-4-carbaldehyde oxime is an organic compound with the molecular formula C5H5N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .

準備方法

Synthetic Routes and Reaction Conditions: Pyrimidine-4-carbaldehyde oxime can be synthesized through several methods. One common approach involves the reaction of pyrimidine-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels .

化学反応の分析

Oxidation Reactions

Pyrimidine-4-carbaldehyde oxime undergoes oxidation to yield nitrile oxides or substituted pyrimidine derivatives. Key reactions include:

Mechanistic Insights :

-

Riley oxidation with SeO₂ converts methyl groups to aldehydes, enabling further functionalization (e.g., alkynyl or cyano substituents) .

-

Oxidation of the oxime group generates nitrile oxides, which participate in 1,3-dipolar cycloadditions .

Reduction Reactions

The oxime moiety is reducible to amines under controlled conditions:

Applications :

-

Reduced derivatives show inhibitory activity against VEGFR-2 kinase, with IC₅₀ values in the nanomolar range .

Cyclization and Heterocycle Formation

This compound serves as a precursor for fused heterocycles:

Key Findings :

-

Furopyrimidine derivatives exhibit enhanced π-π stacking interactions, improving their DNA-binding affinity .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the pyrimidine ring or oxime group:

Notable Example :

-

Chlorination at the 5-position enhances antimicrobial activity by 3-fold compared to unsubstituted analogs .

Photochemical Reactions

Under UV irradiation, oxime carbamates derived from this compound exhibit DNA-cleaving properties:

| Derivative | Photoproduct | DNA Cleavage Efficiency | References |

|---|---|---|---|

| p-Pyridinyl oxime carbamate | Radical intermediates | 90% (double-strand breaks) | |

| Nitrile oxide | DNA adducts | 75% (single-strand breaks) |

Mechanism :

科学的研究の応用

Anticancer Properties

Recent studies have highlighted the potential of oxime derivatives, including pyrimidine-4-carbaldehyde oxime, as anticancer agents. Oximes have been shown to inhibit various kinases involved in tumorigenesis, such as cyclin-dependent kinases (CDK) and phosphatidylinositol 3-kinase (PI3K) . These compounds exhibit multitargeted inhibition, which may provide therapeutic advantages over single-targeted inhibitors.

Case Study:

A study demonstrated that this compound derivatives exhibited significant antiproliferative activity against cancer cell lines. The mechanism of action involved the induction of apoptosis and cell cycle arrest, highlighting their potential as novel anticancer agents .

Antimicrobial Activity

Pyrimidine derivatives are known for their antimicrobial properties. Research indicates that this compound can act against various bacterial strains by disrupting their cellular processes . The presence of the oxime group enhances its interaction with microbial targets.

Case Study:

In vitro studies showed that this compound exhibited bactericidal activity against resistant strains of bacteria, suggesting its potential utility in treating infections caused by multidrug-resistant organisms .

DNA Interaction

This compound has been investigated for its ability to bind DNA and induce photocleavage. This property is particularly relevant for developing novel photodynamic therapies where targeted DNA damage is desired .

Data Table: DNA Binding Affinity of Pyrimidine Derivatives

| Compound | Binding Affinity (kcal/mol) | Photocleavage Activity |

|---|---|---|

| This compound | -9.5 | High |

| Other pyrimidine derivatives | Varies | Moderate to Low |

Pharmacological Insights

作用機序

The mechanism of action of pyrimidine-4-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular context in which it is used .

類似化合物との比較

Pyridine-4-carbaldehyde oxime: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

Pyrimidine-2-carbaldehyde oxime: An isomer with the oxime group at the 2-position.

Pyrimidine-5-carbaldehyde oxime: An isomer with the oxime group at the 5-position.

Uniqueness: Pyrimidine-4-carbaldehyde oxime is unique due to its specific positioning of the oxime group at the 4-position, which can influence its reactivity and the types of derivatives that can be synthesized from it. This positional specificity can lead to unique biological and chemical properties compared to its isomers .

生物活性

Pyrimidine-4-carbaldehyde oxime is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its pyrimidine ring substituted with an oxime group at the 4-position. This specific arrangement influences its reactivity and interaction with biological targets, making it a valuable scaffold in drug development.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Hydrogen Bonding : The oxime group can form hydrogen bonds with proteins, influencing enzyme activity and receptor binding.

- Metal Ion Coordination : It can coordinate with metal ions, which may modulate the activity of metalloenzymes.

- Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions, allowing for the synthesis of more complex derivatives.

Anticancer Activity

Pyrimidine derivatives, including this compound, have shown promising anticancer properties. For instance:

- Inhibition of Cancer Cell Proliferation : Studies have indicated that certain pyrimidine derivatives can inhibit the proliferation of various cancer cell lines. For example, a derivative exhibited cytotoxic effects against prostate cancer cells (PC-3 and LNCaP) with IC50 values ranging from 4.86 µM to 69.4 µM .

- Mechanisms of Action : These compounds may induce apoptosis and cause cell cycle arrest in the G2/M phase, preventing mitosis and leading to cell death .

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties:

- COX Inhibition : Certain derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . For example, some derivatives demonstrated IC50 values of 0.04 μmol against COX-2.

- In Vivo Studies : In animal models, pyrimidine derivatives showed significant anti-inflammatory effects in carrageenan-induced paw edema tests, indicating their potential as therapeutic agents for inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by modifications to its structure. Key findings from SAR studies include:

Case Studies and Research Findings

- Anticancer Efficacy : A study on a series of pyrimidine derivatives revealed that one compound exhibited potent cytotoxicity against multiple cancer cell lines while sparing normal cells . The research highlighted the potential for developing targeted therapies based on these compounds.

- Inflammatory Response : In another study, pyrimidine derivatives were evaluated in models of inflammation, demonstrating significant reductions in edema comparable to conventional treatments like indomethacin . This suggests that these compounds could serve as alternatives or adjuncts in managing inflammatory conditions.

- Kinase Inhibition : Recent findings indicate that some pyrimidine derivatives act as kinase inhibitors, targeting pathways involved in cancer progression and inflammation . This positions them as candidates for further development in oncology and inflammatory disease therapeutics.

特性

CAS番号 |

1073-65-0 |

|---|---|

分子式 |

C5H5N3O |

分子量 |

123.11 g/mol |

IUPAC名 |

(NZ)-N-(pyrimidin-4-ylmethylidene)hydroxylamine |

InChI |

InChI=1S/C5H5N3O/c9-8-3-5-1-2-6-4-7-5/h1-4,9H/b8-3- |

InChIキー |

PUVYLIOTFMFXOB-BAQGIRSFSA-N |

SMILES |

C1=CN=CN=C1C=NO |

異性体SMILES |

C1=CN=CN=C1/C=N\O |

正規SMILES |

C1=CN=CN=C1C=NO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。